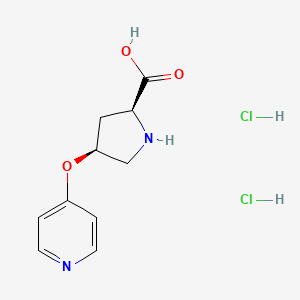

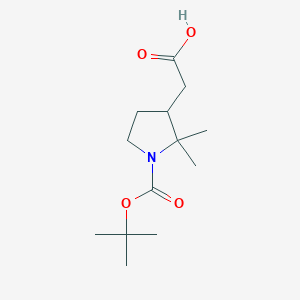

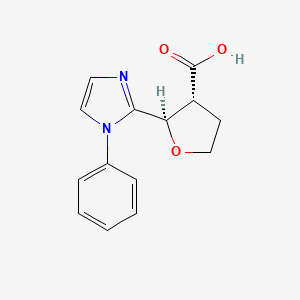

(2S,4S)-4-Pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(2S,4S)-4-Pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride” is also known as "(2S,4S)-2,4-diaminopentanedioic acid dihydrochloride" . It has a CAS Number of 159206-44-7 and a molecular weight of 235.07 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C5H12Cl2N2O2 . The exact mass is 202.02800 . The compound has 11 heavy atoms, no aromatic heavy atoms, and a fraction Csp3 of 0.8 . It has 1 rotatable bond, 4 H-bond acceptors, and 3 H-bond donors .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption and is highly soluble . The Log Po/w (iLOGP) is 0.0 , indicating that it is not lipophilic. The compound is not a substrate or inhibitor of various cytochrome P450 enzymes .Applications De Recherche Scientifique

Chelidamic Acid and Its Derivatives

Chelidamic acid, a close relative of the queried compound, showcases interesting properties due to its zwitterionic nature in solid form, where one carboxylate group loses its proton to the pyridine N atom. This unique configuration enables it to participate in extended hydrogen-bonded networks, underscoring its potential in crystal engineering and as a multidentate ligand in metal-organic frameworks (Hall et al., 2000).

Synthesis and Chemical Transformations

A synthesis approach for 2,3-disubstituted pyrrolidines and piperidines through a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acids has been described, highlighting the versatility of pyrrolidine derivatives in chemical synthesis. This method allows the introduction of various substituents at the C-2 position, offering a pathway to synthesize complex bicyclic systems found in many natural products (A. Boto et al., 2001).

Coordination Chemistry

Research on Mn(II) staircase structures stitched by water clusters to form a 3D metal-organic framework demonstrates the structural and magnetic properties that can be achieved through the coordination of pyridine carboxylate derivatives. These structures exhibit potential for application in materials science, particularly in magnetic materials and catalysis (S. Ghosh et al., 2005).

Supramolecular Chemistry

The study of supramolecular adducts formed with 4-dimethylaminopyridine and various carboxylic acids reveals the significant role of classical hydrogen bonds and other noncovalent interactions in constructing high-dimensional structures. These findings are crucial for the development of novel molecular assemblies with potential applications in molecular recognition and catalysis (W. Fang et al., 2020).

Safety And Hazards

The compound has a GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray and if in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

(2S,4S)-4-pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.2ClH/c13-10(14)9-5-8(6-12-9)15-7-1-3-11-4-2-7;;/h1-4,8-9,12H,5-6H2,(H,13,14);2*1H/t8-,9-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLJLCAJPCKUNZ-CDEWPDHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)OC2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-4-Pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2715589.png)

![2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2715593.png)

![3-benzyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2715599.png)

![1-[4-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2715608.png)